Cas no 941983-36-4 (N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)

N-{4-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-methylpiperazine moiety and linked to a phenyl ring bearing a 3-nitrobenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the presence of the methylpiperazine and nitrobenzamide pharmacophores. The compound's well-defined heterocyclic framework offers opportunities for further derivatization, enhancing its applicability in drug discovery. Its stability and solubility profile make it suitable for biochemical assays and structure-activity relationship studies. The nitro group provides a reactive handle for additional synthetic modifications, broadening its utility in targeted molecular design.
N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide structure
941983-36-4 structure
Product name:N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide
CAS No:941983-36-4
MF:C22H22N6O3
Molecular Weight:418.448483943939
CID:5502492

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[4-[6-(4-methyl-1-piperazinyl)-3-pyridazinyl]phenyl]-3-nitro-
    • N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide
    • インチ: 1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
    • InChIKey: RXIQLWMCZGIFPA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NN=C(N3CCN(C)CC3)C=C2)C=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2724-0759-2mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2724-0759-5μmol
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2724-0759-2μmol
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2724-0759-50mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2724-0759-10mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2724-0759-20mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2724-0759-30mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2724-0759-10μmol
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2724-0759-100mg
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2724-0759-20μmol
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
941983-36-4 90%+
20μl
$79.0 2023-05-16

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 関連文献

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamideに関する追加情報

Professional Introduction to N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide (CAS No. 941983-36-4)

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide is a sophisticated organic compound with significant implications in the field of pharmaceutical research and development. This compound, identified by its CAS number 941983-36-4, has garnered attention due to its structural complexity and potential therapeutic applications. The molecular framework of this compound incorporates several key pharmacophoric elements that make it a promising candidate for further investigation.

The core structure of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide consists of a benzamide moiety linked to a pyridazine ring, which is further substituted with a phenyl group. The presence of the 4-methylpiperazin-1-yl group introduces a unique pharmacological profile, often associated with enhanced binding affinity and selectivity in drug design. This substitution pattern is particularly relevant in the development of central nervous system (CNS) drugs, where piperazine derivatives are frequently employed.

In recent years, there has been a surge in research focused on developing novel compounds that target neurological disorders. The combination of the pyridazine and nitrobenzamide functionalities in N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide suggests potential interactions with various neurotransmitter systems. Specifically, the nitro group can influence redox processes, while the piperazine moiety is known for its ability to modulate receptor activity. These properties make this compound an intriguing subject for further exploration in the context of neuropharmacology.

The synthesis and characterization of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide have been subjects of considerable interest in synthetic chemistry circles. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.

The pharmacological profile of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide has been preliminarily evaluated through in vitro studies. Initial data suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in various CNS disorders. Furthermore, the presence of the nitro group may contribute to its ability to interact with enzymes involved in oxidative metabolism, potentially influencing its pharmacokinetic properties.

In the realm of computational chemistry, molecular modeling studies have been conducted to predict the binding interactions of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-yphenyl}]-3-nitrobenzamide with target proteins. These simulations have provided valuable insights into the compound's binding mode and have helped identify key residues involved in receptor interactions. Such computational approaches are increasingly integral to drug design, as they allow for rapid screening of potential candidates and optimization of their pharmacological properties before experimental validation.

The potential therapeutic applications of N-{4-6-(4-methylpiperazin--1 -y l)pyridazin--3 -y lphen yl strong>}]-< strong > 3 -nitrobenzamide strong > are still under investigation, but preliminary findings suggest its relevance in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. The compound's ability to modulate neurotransmitter activity makes it a candidate for developing next-generation therapeutics that address unmet medical needs. As research progresses, additional clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

The regulatory landscape for novel pharmaceutical compounds like N-{ 4 - 6 - ( 4 - methyl piper azin - 1 - y l ) py rid azin e - 3 - y l phen y l strong>}]-< strong > 3 - n i t ro b en z am ide strong > is stringent but well-defined. Manufacturers must adhere to rigorous guidelines set forth by regulatory agencies such as the FDA and EMA to ensure both efficacy and safety. The synthesis and characterization data must be meticulously documented and submitted as part of the regulatory submission package. This process underscores the importance of robust scientific methodology and compliance with international standards in pharmaceutical development.

The future directions for research on N-{N-{}-{}{} strong>}]-< strong > 3 - n i t ro b en z am ide strong > include further exploration of its pharmacological effects through preclinical studies and subsequent clinical trials. Additionally, efforts may be directed toward developing analogs with enhanced potency or reduced side effects by modifying specific structural features. Collaborative efforts between academic researchers and industry scientists will be crucial in advancing this field and bringing new treatments to patients in need.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd